Entadamide A
Overview
Description
N-(2-Hydroxyethyl)-3-methylthiopropenamide: is an organic compound characterized by the presence of a hydroxyethyl group attached to a propenamide backbone with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-3-methylthiopropenamide typically involves the reaction of 3-methylthiopropenoic acid with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-3-methylthiopropenamide may involve a continuous flow process where the reactants are fed into a reactor equipped with a catalyst bed. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-3-methylthiopropenamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-3-methylthiopropenamide.
Reduction: The propenamide backbone can be reduced to form N-(2-hydroxyethyl)-3-methylthiopropanamide.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides or primary amines.
Major Products Formed:
Oxidation: N-(2-oxoethyl)-3-methylthiopropenamide.
Reduction: N-(2-hydroxyethyl)-3-methylthiopropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)-3-methylthiopropenamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for the synthesis of bioactive molecules. Its hydroxyethyl group can interact with biological targets, making it a valuable tool in drug discovery.
Medicine: N-(2-Hydroxyethyl)-3-methylthiopropenamide has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-3-methylthiopropenamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methylthio group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Methyldiethanolamine: Similar in structure but with a different functional group arrangement.
N-(2-Hydroxyethyl)cinnamamide: Shares the hydroxyethyl group but has a different backbone structure.
N-(2-Hydroxyethyl)formamide: Similar hydroxyethyl group but lacks the propenamide backbone.
Uniqueness: N-(2-Hydroxyethyl)-3-methylthiopropenamide is unique due to its combination of a hydroxyethyl group and a methylthio substituent on a propenamide backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCIHAGNJRRRI-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C=C/C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100477-88-1 | |
Record name | Entadamide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100477881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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